1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(5-ethyl-1-benzofuran-3-yl)ethanone
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Overview
Description
1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(5-ETHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(5-ETHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Diphenylmethyl Group: The diphenylmethyl group is introduced via nucleophilic substitution reactions, often using diphenylmethyl chloride as the reagent.
Attachment of Benzofuran Moiety: The benzofuran moiety is attached through a series of coupling reactions, which may involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(5-ETHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperazine and benzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like diphenylmethyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(5-ETHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(5-ETHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)piperazine: Shares the piperazine ring and diphenylmethyl group but lacks the benzofuran moiety.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring but with different substituents.
Uniqueness
1-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(5-ETHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE is unique due to the combination of its piperazine ring, diphenylmethyl group, and benzofuran moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C29H30N2O2 |
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Molecular Weight |
438.6 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(5-ethyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C29H30N2O2/c1-2-22-13-14-27-26(19-22)25(21-33-27)20-28(32)30-15-17-31(18-16-30)29(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-14,19,21,29H,2,15-18,20H2,1H3 |
InChI Key |
RWIPAMJAUPAJQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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